molecular formula C22H26ClF2NO4 B129030 Nebivolol HCl CAS No. 920299-33-8

Nebivolol HCl

Cat. No. B129030
M. Wt: 441.9 g/mol
InChI Key: JWEXHQAEWHKGCW-BIISKSHESA-N
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Description

Nebivolol: A Comprehensive Analysis

Nebivolol is a third-generation beta-adrenergic receptor blocker with unique properties that distinguish it from other beta-blockers. It is known for its high beta(1)-receptor affinity and its ability to improve endothelial dysfunction through its stimulatory effects on endothelial nitric oxide synthase activity and antioxidative properties. These characteristics are significant because endothelial dysfunction plays a crucial role in the pathophysiology of hypertension, coronary artery disease, and congestive heart failure. Nebivolol's endothelium-agonistic properties suggest potential benefits beyond beta-receptor blockade, such as antihypertensive and anti-ischemic effects, as well as positive impacts on hemodynamics and prognosis in patients with chronic congestive heart failure .

Synthesis Analysis

The synthesis of nebivolol is not detailed in the provided papers. However, its pharmacological profile is well-documented. As a beta-blocker, nebivolol's synthesis would typically involve creating a molecule that can selectively interact with beta(1)-adrenergic receptors. The unique aspect of nebivolol is its ability to induce nitric oxide-mediated vasodilation, which is a result of its action on endothelial nitric oxide synthase via beta(3) agonism .

Molecular Structure Analysis

The molecular structure of nebivolol contributes to its selective beta(1)-adrenergic receptor antagonism. It is a racemic mixture of two enantiomers that provide it with a highly selective beta(1)-blocking activity without intrinsic sympathomimetic activity. This structural specificity allows nebivolol to exert peripheral vasodilating properties through the modulation of nitric oxide production, differentiating it from traditional beta-blockers .

Chemical Reactions Analysis

Nebivolol's chemical interactions within the body include its antagonistic effect on beta(1)-adrenergic receptors and its role in vasodilation through nitric oxide release. It does not exhibit intrinsic sympathomimetic activity, which means it does not stimulate the heart rate or left ventricular function at clinically relevant doses, unlike some other beta-blockers . Nebivolol also inhibits superoxide formation by NADPH oxidase, which contributes to its antioxidative properties and beneficial effects on endothelial function .

Physical and Chemical Properties Analysis

The physical and chemical properties of nebivolol that contribute to its pharmacological effects include its high selectivity for beta(1)-adrenergic receptors and its ability to induce vasodilation without compromising airway conductance. This selectivity is crucial for minimizing side effects commonly associated with beta-blockers, such as dizziness, headache, and fatigue. Nebivolol's vasodilatory effect is mediated by nitric oxide, which is distinct from other vasodilatory beta-blockers that block alpha-adrenergic receptors .

Scientific Research Applications

Tablet Design and Optimization

  • Nebivolol HCl is used in the design and optimization of immediate-release tablets for heart conditions. Using response surface methodology, researchers optimized the formulation of Nebivolol Hydrochloride tablets, demonstrating effective patient compliance and effectiveness (Samineni et al., 2021).

Cardiovascular Applications

  • Nebivolol, combined with hydrochlorothiazide, has shown synergistic effects in reducing blood pressure and heart rate in experimental hypertensive models. It also influences plasma nitric oxide concentration and NO synthase activity, beneficial for cardiovascular health (Wang et al., 2013).

Nanocrystal Technology

  • The development of Nebivolol HCl nanocrystals for buccal application has been explored to enhance systemic delivery and improve drug efficacy. This technology addresses issues related to the drug’s solubility and metabolism (Al-dhubiab & Nair, 2019).

Neuroprotective Potential

  • Nebivolol has been identified as a potential oestrogen receptor agonist with neuroprotective abilities in various in vitro neuronal models, indicating its broader therapeutic potential beyond cardiovascular applications (Manthey et al., 2010).

Vasodilation and Beta-Blocker Properties

  • It activates beta(3)-adrenoceptors in the human heart, contributing to its vasodilating properties and potential benefits in heart failure treatment (Rozec et al., 2009).

Solubility Enhancement

  • Research on microemulsion formulations of Nebivolol has been conducted to enhance its solubility and bioavailability, addressing challenges related to its physicochemical properties (Kaur et al., 2021).

Endothelial Function Improvement

  • Nebivolol has been studied for its effects on endothelial function, early endothelial progenitor cells, and myocardial neovascularization, showing promise in improving left ventricular dysfunction after myocardial infarction (Sorrentino et al., 2011).

Unique Beta-Blocker Characteristics

  • Nebivolol's unique properties, such as high beta(1)-receptor affinity and nitric oxide-mediated vasodilation, distinguish it from other beta-blockers, with implications for hypertension and coronary artery disease treatment (Münzel & Gori, 2009).

Influence on Thrombocyte Aggregation

  • Nebivolol has been evaluated for its ability to optimize thrombocyte aggregation in patients with arterial hypertension and metabolic syndrome, suggesting its role in managing cardiovascular risks associated with metabolic disorders (Medvedev & Gromnatsiĭ, 2005).

Pharmacokinetic Studies

  • Studies have been conducted to understand the pharmacokinetic disposition of nebivolol in different metabolizers, essential for optimizing therapeutic strategies (Shaw et al., 2005).

Safety And Hazards

Nebivolol may cause serious side effects. It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . Common side effects of nebivolol may include dizziness, swelling in your legs, slow heartbeats, tiredness, or headache .

Future Directions

Nebivolol is currently approved for the treatment of hypertension in the US, and for hypertension and heart failure in Europe . While β-blockers are generally not preferred for first-line therapy of hypertension according to current evidence-based hypertension guidelines, nebivolol has shown comparable efficacy to currently recommended therapies in lowering peripheral blood pressure in adults with hypertension with a very low rate of side effects . Nebivolol also has beneficial effects on central blood pressure compared with other β-blockers . Clinical data also suggest that nebivolol may be useful in patients who have experienced erectile dysfunction while on other β-blockers .

properties

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEXHQAEWHKGCW-BIISKSHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049065
Record name rac Nebivolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nebivolol HCl

CAS RN

152520-56-4, 169293-50-9
Record name 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac Nebivolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Nebivolol free base (3.30 g, 8.70 mmol) is suspended in absolute ethanol (100 mL) and heated to fall until complete dissolution. To this solution, 1.25 M ethanolic HCl (7.5 mL) is added. The obtained solution is concentrated under reduced pressure, until obtaining a 15% concentration of the product. During solvent evaporation, progressive formation of a white precipitate is observed. The solid is filtered by washing with cold absolute ethanol, to obtain 3.10 g of nebivolol hydrochloride salt. The chiral purity of the product and the ratio between the two enantiomers is evaluated by comparison with reference standards, by HPLC with an AKZO NOBEL column, Kromasil 5-AmyCoat, 5 μm, 250 mm×4.6 and a suitable binary gradient.
Quantity
3.3 g
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reactant
Reaction Step One
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7.5 mL
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

In a preferred embodiment the said form is obtained by conventional spray drying technique using a LabPlant SPD-005® spray drier. Nebivolol hydrochloride is dissolved in alcohol such as methanol under heating to obtain a clear solution or adjust pH below 2.0 of nebivolol base solution/suspension in alcohol using aqueous HCl/Alcoholic HCl/HCl gas, which is then spray dried for a period of 2 to 5 hours, and further isolating nebivolol hydrochloride Form T1.
Quantity
0 (± 1) mol
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[Compound]
Name
alcohol
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Synthesis routes and methods III

Procedure details

(±)-[2R*[1S*,5S*(S*)]]+[2R*[1S*,5R*(R*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (142 g) was converted into the hydrochloric acid salt in ethanol (1000 ml). The crystals were filtered off and crystallized from ethanol. The second fraction of the crystallization was recrystallized from ethanol, yielding 10.3 g (6.6%) of (±)-[2R*[1S*,5S*(S*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride; mp. 224.9° C. nebivolol hydrochloride (crystalline compound 1).
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0 (± 1) mol
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1000 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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